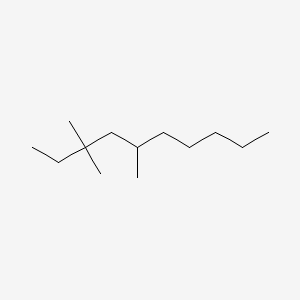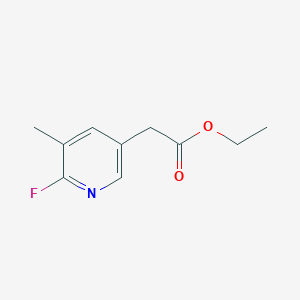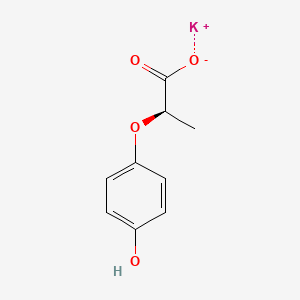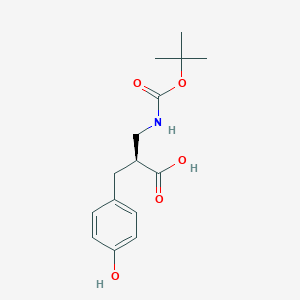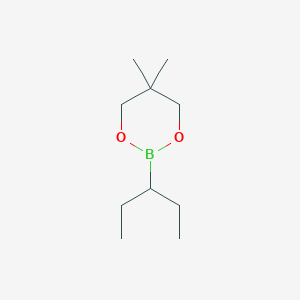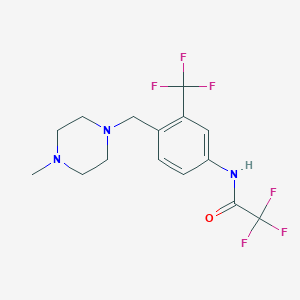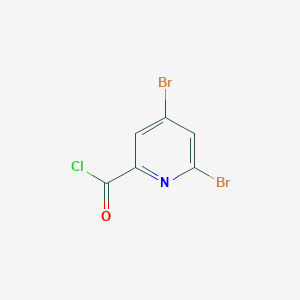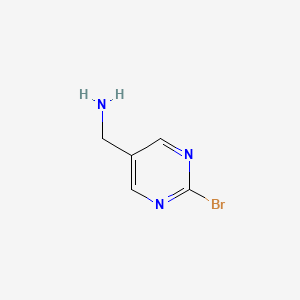
(2-Bromopyrimidin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromopyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 5-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyrimidin-5-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the use of 2-amino-5-bromopyrimidine as a starting material. This compound undergoes diazotization followed by a Sandmeyer reaction or a Matman reaction to introduce the bromine atom . Another method involves the halogenation of 2-hydroxy-5-bromopyrimidine to obtain 2-halogen-5-bromopyrimidine, which is then subjected to substitution reactions to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes steps such as over-churning, reduction, condensation, substitution, and deprotection .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromopyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
(2-Bromopyrimidin-5-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (2-Bromopyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyrimidine: Similar in structure but with an amino group instead of a methanamine group.
2-Chloro-5-bromopyrimidine: Similar in structure but with a chlorine atom instead of a methanamine group.
Uniqueness
(2-Bromopyrimidin-5-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the pyrimidine ring.
Propiedades
Fórmula molecular |
C5H6BrN3 |
|---|---|
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
(2-bromopyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C5H6BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2 |
Clave InChI |
GJWINBYOCVTRRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


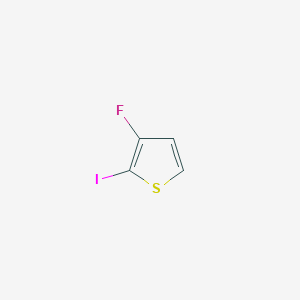
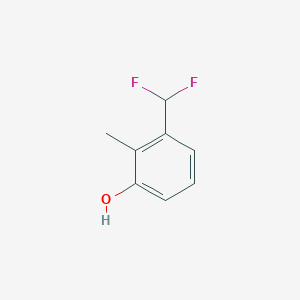


![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
